An In-depth Technical Guide to 4-methyl-3-nitro-N-propylbenzamide (CAS 346690-98-0): Synthesis, Characterization, and Research Applications
An In-depth Technical Guide to 4-methyl-3-nitro-N-propylbenzamide (CAS 346690-98-0): Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methyl-3-nitro-N-propylbenzamide, a specialized benzamide derivative. While direct literature on this specific compound (CAS 346690-98-0) is not extensively available, this document leverages established principles of organic synthesis and the known properties of its constituent precursors—4-methyl-3-nitrobenzoic acid and n-propylamine—to present a predictive yet robust guide. We will explore the strategic synthesis, propose detailed experimental protocols, discuss potential applications in medicinal chemistry and materials science, and outline critical safety considerations. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this novel compound in their research and development endeavors.
Introduction: The Scientific Rationale
Benzamide and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a nitro group and a methyl group on the aromatic ring, coupled with an N-propyl substituent on the amide nitrogen, is anticipated to confer unique physicochemical and biological properties. The nitro group, a potent electron-withdrawing group, can modulate a molecule's pharmacokinetic profile and is a key pharmacophore in various bioactive compounds, including antimicrobial and anticancer agents.[1] The methyl and N-propyl groups can influence solubility, lipophilicity, and steric interactions with biological targets.
This guide provides a projected pathway for the synthesis and study of 4-methyl-3-nitro-N-propylbenzamide, a compound of interest for its potential as a versatile research intermediate.
Physicochemical and Chemical Properties
Properties of Precursors
A thorough understanding of the starting materials is paramount for a successful synthesis.
| Property | 4-Methyl-3-nitrobenzoic acid | n-Propylamine |
| CAS Number | 96-98-0[2][3] | 107-10-8 |
| Molecular Formula | C8H7NO4[4] | C3H9N |
| Molecular Weight | 181.15 g/mol | 59.11 g/mol |
| Appearance | Crystalline solid[2] | Colorless volatile liquid |
| Melting Point | 187-190 °C[5] | -83 °C |
| Boiling Point | Not specified | 48 °C |
| Solubility | Insoluble in water[6]; moderately soluble in organic solvents[2] | Miscible with water |
| Reactivity | Acidic, reacts with bases.[2][4][6] The nitro group can be reduced.[5] | Basic (pKb = 4.7 x 10⁻⁴). Reacts with acids.[7] |
Predicted Properties of 4-methyl-3-nitro-N-propylbenzamide
Based on the structure, the following properties for the target compound can be predicted:
| Property | Predicted Value |
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Reactivity | The amide bond can be hydrolyzed under strong acidic or basic conditions. The nitro group can be reduced to an amine. |
Strategic Synthesis of 4-methyl-3-nitro-N-propylbenzamide
The most direct and common method for the synthesis of 4-methyl-3-nitro-N-propylbenzamide is through the formation of an amide bond between 4-methyl-3-nitrobenzoic acid and n-propylamine. This can be achieved via two primary routes:
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Route A: Direct amide coupling using a coupling agent.
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Route B: Conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine.
Proposed Synthesis Pathway
Caption: Proposed synthetic routes to 4-methyl-3-nitro-N-propylbenzamide.
Experimental Protocol: Acyl Chloride Route
This protocol details the conversion of 4-methyl-3-nitrobenzoic acid to its acyl chloride, followed by amidation with n-propylamine. This method is often high-yielding and straightforward.
Step 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 4-methyl-3-nitrobenzoic acid (1.0 eq) to the flask.
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Reagent Addition: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 76 °C for SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methyl-3-nitrobenzoyl chloride, an oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of 4-methyl-3-nitro-N-propylbenzamide
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Reaction Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve n-propylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Reagent Addition: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride from Step 1 in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification.
Potential Applications and Research Directions
The unique structural features of 4-methyl-3-nitro-N-propylbenzamide suggest its potential utility in several areas of research and development:
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Pharmaceutical Intermediates: The nitro group can be readily reduced to an amine, providing a key functional group for further elaboration in the synthesis of more complex molecules and potential drug candidates.[5]
-
Agrochemicals: The benzamide scaffold is present in a number of herbicides and fungicides. This compound could serve as a building block for novel agrochemicals.
-
Materials Science: The aromatic and nitro functionalities could be exploited in the development of specialty polymers or dyes.
Safety and Handling
5.1. Hazard Identification
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4-Methyl-3-nitrobenzoic acid: May cause irritation. Harmful if ingested. May cause allergic reactions in sensitive individuals.[4]
-
n-Propylamine: Corrosive and flammable. Vapors are heavier than air and may cause flash fires.[7] Causes severe skin burns and eye damage.[7] Harmful if inhaled.[7]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water.
-
4-methyl-3-nitro-N-propylbenzamide (Predicted): Based on related structures, it may be harmful if swallowed, and may cause skin and eye irritation.[8][9][10]
5.2. Recommended Handling Practices
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.[8]
-
Avoid inhalation of dust, vapors, and mists.[8]
-
Keep away from heat, sparks, and open flames.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
Conclusion
While 4-methyl-3-nitro-N-propylbenzamide is not a widely commercialized or studied compound, its synthesis is readily achievable through established organic chemistry principles. This technical guide provides a solid foundation for researchers to produce and investigate this novel molecule. The proposed synthetic route, coupled with the predicted properties and safety information, offers a comprehensive starting point for its inclusion in various research programs, particularly in the fields of medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential applications.
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